![molecular formula C16H16N4O4 B2624768 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione CAS No. 879071-29-1](/img/structure/B2624768.png)
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
MTOX works by inhibiting the activity of the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleosides. By inhibiting this enzyme, MTOX can disrupt the synthesis of DNA and RNA, which can lead to the death of cancer cells and viral particles.
Biochemical and Physiological Effects:
MTOX has been found to have several biochemical and physiological effects. In addition to its antitumor and antiviral activity, MTOX has also been found to exhibit anti-inflammatory activity. This compound has also been found to have an inhibitory effect on the production of nitric oxide, which is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTOX in lab experiments is its specificity for adenosine deaminase. This compound does not affect other enzymes involved in purine metabolism, which makes it a useful tool for studying the role of adenosine deaminase in various biological processes. However, one of the limitations of using MTOX is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for research involving MTOX. One area of research is the development of MTOX analogues with improved solubility and potency. Another area of research is the study of MTOX in combination with other drugs for the treatment of cancer and viral infections. Additionally, MTOX could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a chemical compound with potential applications in various fields of scientific research. Its specificity for adenosine deaminase makes it a useful tool for studying the role of this enzyme in biological processes. Further research is needed to fully understand the potential of MTOX and its analogues in the treatment of cancer, viral infections, and other diseases.
Métodos De Síntesis
The synthesis of MTOX involves the reaction of 7-bromo-1-methyl-6-nitro-1H-purine-2,4-dione with m-tolylmethanol in the presence of potassium carbonate. This reaction results in the formation of MTOX, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MTOX has several potential applications in scientific research. One of the most significant applications of MTOX is in the field of medicinal chemistry. MTOX has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. In addition, MTOX has also been found to exhibit antiviral activity and has been studied for its potential use in treating viral infections.
Propiedades
IUPAC Name |
4-methyl-7-[(3-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-4-3-5-10(6-9)23-8-11-7-20-12-13(17-16(20)24-11)19(2)15(22)18-14(12)21/h3-6,11H,7-8H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHMVCXYTVFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

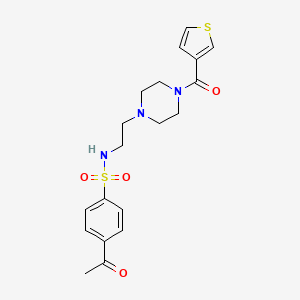
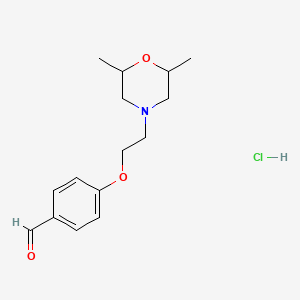

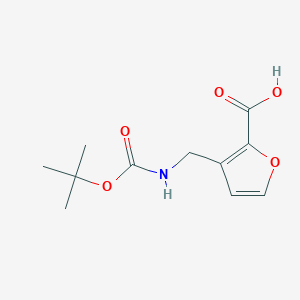
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2624694.png)
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)

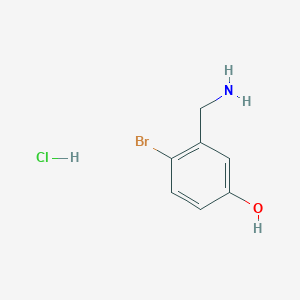
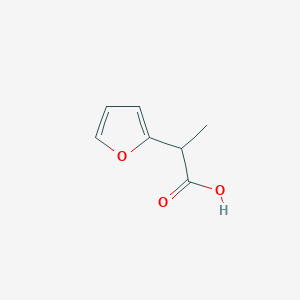
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)

![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)
